(2R,4S)-1-[(2S)-2-[[11-[4-[3-[4-(3-chloro-4-fluoroanilino)-7-methoxyquinazolin-6-yl]oxypropyl]piperazin-1-yl]-11-oxoundecanoyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide
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Overview
Description
The compound (2R,4S)-1-[(2S)-2-[[11-[4-[3-[4-(3-chloro-4-fluoroanilino)-7-methoxyquinazolin-6-yl]oxypropyl]piperazin-1-yl]-11-oxoundecanoyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide is a complex organic molecule with potential applications in medicinal chemistry. This compound features a variety of functional groups, including anilino, quinazolinyl, piperazinyl, and thiazolyl moieties, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring specific reagents and conditions. A general synthetic route may include:
Formation of the quinazoline core: This step involves the condensation of 3-chloro-4-fluoroaniline with a methoxy-substituted benzaldehyde, followed by cyclization to form the quinazoline ring.
Attachment of the piperazine moiety: The quinazoline intermediate is then reacted with a piperazine derivative, introducing the piperazinyl group.
Incorporation of the undecanoic acid chain: The piperazine-quinazoline intermediate is acylated with undecanoic acid chloride to form the corresponding amide.
Addition of the pyrrolidine ring: The final step involves coupling the intermediate with a pyrrolidine derivative, completing the synthesis of the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The methoxy group on the quinazoline ring can be oxidized to form a quinone derivative.
Reduction: The nitro group on the aniline moiety can be reduced to an amine.
Substitution: The chloro and fluoro substituents on the aniline ring can be replaced with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted aniline derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological pathways and interactions.
Medicine: As a potential therapeutic agent for treating diseases such as cancer or infectious diseases.
Industry: As a precursor for the production of pharmaceuticals or agrochemicals.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. The quinazoline moiety may inhibit tyrosine kinases, while the piperazine and pyrrolidine rings could enhance binding affinity and selectivity. The exact mechanism of action would depend on the specific biological context and target.
Comparison with Similar Compounds
Similar Compounds
Gefitinib: A quinazoline-based tyrosine kinase inhibitor used in cancer therapy.
Erlotinib: Another quinazoline derivative with similar applications.
Lapatinib: A dual tyrosine kinase inhibitor targeting both EGFR and HER2.
Uniqueness
The compound’s unique combination of functional groups and structural features distinguishes it from other similar compounds. Its potential for multi-target interactions and diverse reactivity makes it a valuable candidate for further research and development.
Properties
Molecular Formula |
C55H71ClFN9O7S |
---|---|
Molecular Weight |
1056.7 g/mol |
IUPAC Name |
(2R,4S)-1-[(2S)-2-[[11-[4-[3-[4-(3-chloro-4-fluoroanilino)-7-methoxyquinazolin-6-yl]oxypropyl]piperazin-1-yl]-11-oxoundecanoyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C55H71ClFN9O7S/c1-36-50(74-35-61-36)38-18-16-37(17-19-38)32-58-53(70)45-29-40(67)33-66(45)54(71)51(55(2,3)4)63-48(68)14-11-9-7-6-8-10-12-15-49(69)65-25-23-64(24-26-65)22-13-27-73-47-30-41-44(31-46(47)72-5)59-34-60-52(41)62-39-20-21-43(57)42(56)28-39/h16-21,28,30-31,34-35,40,45,51,67H,6-15,22-27,29,32-33H2,1-5H3,(H,58,70)(H,63,68)(H,59,60,62)/t40-,45+,51+/m0/s1 |
InChI Key |
HLFLODKZIGYHNR-YFXVFWABSA-N |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@H]3C[C@@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCCCCCCCCC(=O)N4CCN(CC4)CCCOC5=C(C=C6C(=C5)C(=NC=N6)NC7=CC(=C(C=C7)F)Cl)OC)O |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCCCCCCC(=O)N4CCN(CC4)CCCOC5=C(C=C6C(=C5)C(=NC=N6)NC7=CC(=C(C=C7)F)Cl)OC)O |
Origin of Product |
United States |
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